Product packaging for Trihexyphenidyl(Cat. No.:CAS No. 144-11-6)

Trihexyphenidyl

Número de catálogo: B089730
Número CAS: 144-11-6
Peso molecular: 301.5 g/mol
Clave InChI: HWHLPVGTWGOCJO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Trihexyphenidyl Hydrochloride is a white to almost white crystalline powder with the molecular formula C20H31NO·HCl and a molecular weight of 337.93 . It is an anticholinergic agent and functions as a non-selective antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M1 and M4 subtypes . This mechanism is central to its research applications. In scientific study, it is used as a tool compound to investigate Parkinson's disease and parkinsonian syndromes, where it is understood to help control extrapyramidal symptoms . Its antispasmodic properties and effects on the central nervous system are also subjects of research, including explorations for essential tremor and drug-induced movement disorders . The product is characterized by a high purity of >98.0% (as determined by HPLC and non-aqueous titration) and has a melting point of approximately 247 °C (with decomposition) . It is slightly soluble in water and soluble in alcohol and chloroform . This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31NO B089730 Trihexyphenidyl CAS No. 144-11-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHLPVGTWGOCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52-49-3 (hydrochloride)
Record name Trihexyphenidyl [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023705
Record name Trihexyphenidyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trihexyphenidyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Crystals; decomp at 258.5 °C; pH of 1% aq soln 5.5-6.0; solubility (g/100 mL): water at 25 °C 1.0, alcohol 6, chloroform 5; more soluble in methanol; very slightly soluble in ether, benzene /Hydrochloride/, 3.14e-03 g/L
Record name TRIHEXYPHENIDYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trihexyphenidyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

1-phenyl-3-(piperidine-1-yl)propan-1-one
Record name TRIHEXYPHENIDYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

144-11-6
Record name (±)-Trihexyphenidyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trihexyphenidyl [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trihexyphenidyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00376
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trihexyphenidyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trihexyphenidyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trihexyphenidyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIHEXYPHENIDYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RC5V8B7PO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIHEXYPHENIDYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trihexyphenidyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

114 °C, 258.5 °C
Record name Trihexyphenidyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00376
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRIHEXYPHENIDYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trihexyphenidyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Neuropharmacological Mechanisms of Trihexyphenidyl

Acetylcholinergic System Modulation

Trihexyphenidyl's principal effects are mediated through its interaction with the acetylcholinergic system, where it functions as an antagonist at muscarinic acetylcholine (B1216132) receptors. patsnap.compatsnap.com

Non-selective Muscarinic Acetylcholine Receptor Antagonism

This compound acts as a non-selective antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5). drugbank.comnih.gov This broad antagonism means that it blocks the action of the neurotransmitter acetylcholine at these receptors throughout the central and peripheral nervous systems. wikipedia.orgpatsnap.com The binding affinities of this compound to these receptor subtypes vary, with research indicating low nanomolar affinity across all five. nih.gov

Selective Antagonism at M1 and M4 Muscarinic Receptors

Despite its non-selective nature, this compound demonstrates a higher antagonistic activity at the M1 and M4 muscarinic acetylcholine receptors. wikipedia.orgdrugbank.com This has led to its description as being selective for these particular subtypes. wikipedia.orgmedchemexpress.com The affinity for M1 receptors, which are abundant in the cerebral cortex and striatum, is particularly high. patsnap.comdrugbank.comnih.gov Studies have shown that the (R)-enantiomer of this compound displays high affinities for both m1 and m4 receptors. researchgate.netnih.gov This selectivity for M1 and M4 receptors is considered a key aspect of its therapeutic efficacy in movement disorders. patsnap.com

Table 1: Binding Affinities of this compound for Muscarinic Receptor Subtypes

Receptor Subtype Binding Affinity (nM)
M1 1.6
M2 7
M3 6.4
M4 2.6
M5 15.9

Data sourced from a study by Dorje et al. (1991) and Bolden et al. (1992) as cited in a 2019 study. nih.gov

Inhibition of Efferent Impulses in Parasympathetically Innervated Structures

This compound exerts a direct inhibitory effect on the parasympathetic nervous system. medlink.comnih.govmedicines.org.ukpediatriconcall.com This action blocks the efferent impulses in structures that are innervated by parasympathetic nerves. wikipedia.org The result is a relaxation of smooth muscle tissue, which is achieved both through a direct action on the muscle itself and indirectly via the inhibition of the parasympathetic nervous system. medlink.comnih.govpediatriconcall.com

Dopaminergic System Interactions

Beyond its primary role as a muscarinic antagonist, this compound also interacts with the dopaminergic system, which is crucial for motor control.

Indirect Enhancement of Dopamine (B1211576) Release in the Striatum via Nicotinic Acetylcholine Receptor Modification

Research suggests that this compound can indirectly enhance the release of dopamine in the striatum. drugbank.com This effect is thought to be mediated through the modification of nicotinic acetylcholine receptor neurotransmission. drugbank.comnih.gov Studies in mouse models have shown that this compound increases striatal dopamine release and that this action is dependent on functional nicotinic receptors. nih.govnih.gov This indirect dopaminergic activity may contribute to its therapeutic effects in conditions characterized by dopamine deficiency, such as Parkinson's disease. patsnap.com

Potential Binding to Dopamine Receptors

There is also evidence to suggest that this compound may directly bind to dopamine receptors. wikipedia.orgmdpi.comresearchgate.netijiapp.com At higher concentrations, its affinity for dopaminergic receptors is thought to be responsible for some of its neuropsychiatric effects. mdpi.comresearchgate.net This potential interaction with dopamine receptors adds another layer of complexity to its neuropharmacological profile. ijiapp.com

Table 2: Summary of this compound's Neuropharmacological Actions

System Receptor/Mechanism Effect
Acetylcholinergic Non-selective Muscarinic Receptor Antagonist Blocks acetylcholine at M1-M5 receptors
Selective M1/M4 Antagonist Higher affinity for M1 and M4 subtypes
Parasympathetic Inhibition Blocks efferent impulses, relaxes smooth muscle
Dopaminergic Nicotinic Receptor Modification Indirectly enhances dopamine release in the striatum
Dopamine Receptor Binding Potential direct binding to dopamine receptors

Psychostimulant-like Effects and Dopamine Signaling

Recent studies suggest that this compound exhibits psychostimulant-like properties that may be mediated through its influence on dopamine signaling. oaji.netresearchgate.net Research in animal models has demonstrated that this compound can increase locomotor activity, a behavioral marker often associated with psychostimulants that enhance dopamine transmission. oaji.net This effect was dose-dependent and could be prevented by pretreatment with olanzapine, an antagonist of dopamine receptors, further implicating the dopaminergic system in this compound's stimulant-like actions. oaji.netresearchgate.net

Furthermore, in the forced swim test, a model used to assess antidepressant-like effects, this compound was found to decrease immobility time in mice. oaji.netresearchgate.net This outcome is consistent with the actions of many antidepressant medications that enhance monoamine signaling, particularly dopamine. oaji.net While the primary therapeutic action of this compound is attributed to its anticholinergic properties, these findings suggest a potential indirect or direct modulation of dopamine neurotransmission. oaji.netresearchgate.net Some evidence points towards the possibility that by blocking inhibitory muscarinic M4 receptors on midbrain dopamine neurons, this compound could indirectly increase their activity and subsequent dopamine release. oaji.net Other studies propose that this compound may also modify nicotinic acetylcholine receptor neurotransmission, which in turn could lead to an indirect enhancement of dopamine release in the striatum. drugbank.comnih.govnih.gov

Glutamatergic and GABAergic System Influence

This compound demonstrates a notable influence on both the glutamatergic and GABAergic systems, the primary excitatory and inhibitory neurotransmitter systems in the brain, respectively.

Inhibition of Hippocampal Glutamatergic Synaptic Transmissions

Research has shown that this compound can inhibit action potential-dependent glutamatergic synaptic transmission between hippocampal neurons. nih.gov Specifically, it has been observed to suppress the frequency of excitatory postsynaptic currents (EPSCs) in primary hippocampal cultures. nih.govresearchgate.netnih.gov This inhibitory effect on glutamatergic transmission is significant as overstimulation of this system is a key factor in the sustenance of seizures. researchgate.net The concentration-response relationship for this suppression yielded an IC50 value of approximately 6.3 µM. nih.govresearchgate.netresearchgate.net Interestingly, this inhibition of synaptic transmission by this compound appears to occur through a mechanism that is independent of N-methyl-D-aspartate (NMDA) receptor, muscarinic acetylcholine receptor (mAChR), and α7 nicotinic acetylcholine receptor (nAChR) inhibition. nih.govresearchgate.netnih.gov

Inhibition of Hippocampal GABAergic Synaptic Transmissions

Concurrently with its effects on the glutamatergic system, this compound also inhibits action potential-dependent GABAergic synaptic transmissions in the hippocampus. nih.gov It reduces the frequency of inhibitory postsynaptic currents (IPSCs) recorded from cultured hippocampal neurons. nih.govresearchgate.netnih.gov The suppressive effect on both glutamatergic and GABAergic transmissions is likely mediated by a single mechanism of action, as the concentration-response relationships for both are overlapping and can be described by a single sigmoidal function. nih.gov The IC50 for the reduction in both EPSC and IPSC frequencies was found to be approximately 6.3 µM. nih.govresearchgate.netresearchgate.net Importantly, this compound did not affect the probability of transmitter release, as it had no effect on the frequency of miniature IPSCs and EPSCs, nor did it alter the activity of postsynaptic GABAA and glutamate (B1630785) receptors. researchgate.netnih.govresearchgate.net

Role in Organophosphorus-Induced Acetylcholinesterase Inhibition and Seizures

The inhibitory effects of this compound on glutamatergic and GABAergic systems are particularly relevant in the context of organophosphorus (OP)-induced neurotoxicity. Acute exposure to OP compounds leads to the inhibition of acetylcholinesterase (AChE), causing an accumulation of acetylcholine and subsequent cholinergic crisis, which includes severe and prolonged seizures. researchgate.netnih.govcdnsciencepub.com While these seizures are initiated by muscarinic receptor hyperstimulation, they are sustained by glutamatergic hyperexcitation. researchgate.net

Preclinical studies have indicated that this compound is more effective than atropine (B194438) in counteracting the seizures and neuropathology triggered by OP-induced AChE inhibition. researchgate.netnih.gov This enhanced efficacy has been attributed to its ability to block both mAChRs and NMDA-type glutamatergic receptors. researchgate.netnih.gov By inhibiting the overstimulated glutamatergic synaptic transmission, this compound helps to control the seizures that are a devastating consequence of OP poisoning. researchgate.net Animal studies have suggested that antimuscarinics with additional antagonistic activity at NMDA receptors, such as this compound, are effective in blocking OP-induced seizure activity. researchgate.net

Central Inhibition of Cerebral Motor Centers

A key aspect of this compound's neuropharmacological profile is its ability to exert a direct central inhibition of cerebral motor centers. wikipedia.orgnih.govdrugs.com While its peripheral anticholinergic effects contribute to its therapeutic action, particularly in reducing muscle rigidity and spasms, its central actions are crucial. wikipedia.orgdrugs.com The precise mechanism is not fully understood, but it is thought to involve the blockade of efferent impulses in parasympathetically innervated structures. wikipedia.orgdrugs.com At higher doses, this direct central inhibition becomes more pronounced. wikipedia.orgnih.gov This central activity is believed to contribute to its effectiveness in managing the motor symptoms of Parkinson's disease. nih.gov

Receptor Binding Affinities and Selectivity Studies

This compound is a non-selective muscarinic acetylcholine receptor antagonist, meaning it binds to all five subtypes (M1, M2, M3, M4, and M5). drugbank.comnih.gov However, it displays a higher affinity for the M1 and M4 receptor subtypes. drugbank.comresearchgate.net Studies have demonstrated that this compound has a greater affinity for central muscarinic receptors in the cerebral cortex compared to those located peripherally. drugbank.com

Binding studies have revealed the stereoselectivity of this compound, with the (R)-enantiomer showing significantly higher affinity for muscarinic receptors than the (S)-enantiomer. researchgate.netualberta.ca For instance, the (R)-enantiomer of this compound has up to a 427-fold greater affinity for rat striatal muscarinic receptors and a 69 to 525-fold greater binding affinity for the five cloned human muscarinic receptor subtypes compared to its (S)-isomer. ualberta.ca

The selectivity profile of this compound has been compared to other muscarinic antagonists like atropine and pirenzepine. capes.gov.br While atropine shows little selectivity among muscarinic receptor subtypes, this compound, along with dicyclomine (B1218976) and pirenzepine, demonstrates a higher affinity for the neuronal M1 muscarinic receptor subtype. capes.gov.br

Table 1: Receptor Binding Affinities of this compound for Muscarinic Acetylcholine Receptor Subtypes This table is interactive. You can sort the data by clicking on the column headers.

Receptor Subtype Binding Affinity (nM) Reference
M1 1.6 nih.gov
M2 7 nih.gov
M3 6.4 nih.gov
M4 2.6 nih.gov
M5 15.9 nih.gov

Pharmacokinetic and Pharmacodynamic Profiling in Research

Absorption and Distribution Dynamics

Trihexyphenidyl is readily absorbed from the gastrointestinal tract following oral administration. wikipedia.orgmedicines.org.ukdrugfuture.com The onset of its pharmacological action typically occurs within one hour of an oral dose, with peak effects observed between two to three hours. wikipedia.orgpdr.net The duration of action for a single dose is dose-dependent and generally lasts from 6 to 12 hours. wikipedia.orgpdr.net

Studies have reported varying peak plasma concentrations (Cmax) depending on the administered dose. For instance, single oral doses of 2 mg, 4 mg, and 15 mg of this compound HCl have resulted in Cmax values of approximately 10 ng/mL, 7.15 ± 2.58 ng/mL, and 50 ng/mL, respectively. ualberta.ca One study noted a Cmax of 7.2 ng/mL with a time to peak concentration (Tmax) of 1.3 hours. drugbank.com It is generally well-tolerated when taken with food. nih.gov

Table 1: Pharmacokinetic Parameters of this compound

Parameter Value Reference
Onset of Action ~1 hour wikipedia.orgpdr.net
Peak Effects 2-3 hours wikipedia.orgpdr.net
Duration of Action 6-12 hours wikipedia.orgpdr.net

This compound effectively crosses the blood-brain barrier, a crucial characteristic for its action on the central nervous system. pdr.netnih.govpatsnap.com Its ability to penetrate the brain is attributed to its lipophilic nature. cambridge.org Research indicates that high concentrations of the drug are achieved in the brain. nih.gov This high tissue uptake is facilitated by a process known as intralysosomal uptake. ualberta.canih.govcambridge.org This mechanism involves the accumulation of the drug within lysosomes, which are acidic organelles within cells. ualberta.cacambridge.org The ability of this compound to cross the blood-brain barrier allows it to exert its effects on central motor centers. wikipedia.org

Once in the bloodstream, this compound binds to plasma proteins. Specific data on the extent of this binding is not extensively detailed in all sources, but it is known to bind to albumin. drugbank.com One study, under controlled laboratory conditions using a dialysis bag, determined that this compound is 36.13% to 41.92% bound to albumin. drugbank.comnih.gov The binding of drugs to plasma proteins can influence their distribution and availability to target tissues.

The volume of distribution (Vd) for this compound is described as being relatively large. ualberta.cacambridge.org A large Vd suggests that the drug distributes extensively into tissues outside of the plasma. ualberta.ca This is consistent with its lipophilic properties and its ability to accumulate in tissues like the brain. ualberta.cacambridge.org However, specific quantitative values for the volume of distribution are not consistently available across the reviewed literature. drugbank.com

Biotransformation Pathways

The primary metabolic pathway for this compound involves the hydroxylation of its alicyclic groups. ualberta.canih.govmims.com This biotransformation process occurs in the liver. cambridge.org Studies investigating the metabolism of similar antiparkinsonian drugs have shown a tendency for hydroxylation to occur preferentially on the alicyclic ring system when present. nih.gov Research indicates that this compound is excreted in the urine, potentially as an unchanged drug, as well as in the bile. wikipedia.orgcambridge.orgmims.com More detailed information on the specific enzymes involved, such as cytochrome P450 isoenzymes, is an area of ongoing research. eventscribe.net One study suggests that CYP2D6, CYP2C19, and CYP3A4 are primarily involved in its metabolism. eventscribe.net

Table 2: Compound Names Mentioned

Compound Name
This compound
This compound Hydrochloride
Albumin
Levodopa (B1675098)
Atropine (B194438)
Scopolamine butyl bromide
Dopamine (B1211576)
Acetylcholine (B1216132)
Biperiden
Procyclidine

Role of Enterohepatic Circulation

Enterohepatic circulation is a process where substances are metabolized in the liver, excreted into the bile, and subsequently reabsorbed from the small intestine back into the portal circulation. slideshare.net For this compound, research indicates that its involvement in enterohepatic circulation is minimal. nih.govsmolecule.com This suggests that once excreted into the bile, the compound is not significantly reabsorbed into the bloodstream for further circulation.

Elimination and Excretion Mechanisms

The elimination of this compound from the body occurs through metabolic processes and subsequent excretion. The primary route of excretion is through the urine. cambridge.orgwikipedia.orgdrugs.com Some sources also indicate that a smaller portion is eliminated through bile. cambridge.orgmedscape.commims.com

Metabolically, this compound undergoes hydroxylation of its alicyclic groups. nih.govmims.com This process transforms the compound into more water-soluble metabolites, specifically isomeric hydroxylated forms identified as 1-(hydroxycyclohexyl)-1-phenyl-3-piperidinopropan-1-ols, which can then be more readily excreted by the kidneys. nih.gov A significant portion of the drug is likely excreted unchanged in the urine. cambridge.orgwikipedia.orgdrugs.comnih.gov

Half-life Variability and Clinical Implications

The elimination half-life of a drug, which is the time it takes for the plasma concentration of the compound to reduce by half, is a critical pharmacokinetic parameter. For this compound, there is notable variability in its reported half-life. Some studies report a mean elimination half-life of approximately 3.2 to 4.1 hours. wikipedia.orgdrugbank.comdrugs.com Other sources suggest a wider range of 5 to 10 hours. nih.govsmolecule.com More extensive studies indicate a much longer elimination half-life of about 33 hours. nih.govcambridge.orgmedscape.commims.com

This variability has significant clinical implications in a research setting. A shorter half-life might necessitate more frequent administration to maintain steady-state concentrations, while a longer half-life allows for less frequent dosing. researchgate.net One study observed that in previously untreated patients, the serum concentration-time plot was biphasic, showing a rapid initial distribution phase followed by a slower elimination phase. nih.gov However, in patients on long-term therapy, only the slower elimination phase was apparent. nih.gov The elimination kinetics were found to be first-order, with a rapid half-life of 3.7 ± 0.4 hours, and interestingly, no correlation was found between the half-life and the patient's age, duration of therapy, or the specifics of their condition. nih.gov The lack of a clear relationship between serum levels and therapeutic response in dystonia suggests a complex pharmacodynamic effect that is not directly correlated with plasma concentrations. nih.gov

Interactive Data Table: Reported Half-life of this compound

Reported Half-Life (Hours) Source(s)
3.2 ± 0.3 drugbank.com
3.3 - 4.1 wikipedia.orgdrugs.com
3.7 ± 0.4 nih.gov
5 - 10 nih.gov
~33 nih.govcambridge.orgmedscape.commims.com

Comparative Pharmacokinetics with Other Anticholinergic Agents

When comparing the pharmacokinetics of this compound to other anticholinergic agents used for similar indications, such as benztropine (B127874), biperiden, and orphenadrine, several differences and similarities emerge. cambridge.org As a class, these drugs are generally absorbed rapidly after oral administration. nih.gov

The oral bioavailability of these agents varies, ranging from 30% to over 70%. nih.gov They all tend to have a large volume of distribution, indicating rapid distribution into tissues. nih.gov Their clearance is relatively low compared to hepatic blood flow, and they are extensively metabolized, primarily through N-dealkylation and hydroxylation. nih.gov Excretion of the parent drug and its metabolites occurs via both urine and bile. nih.gov

In terms of receptor binding affinity, which can influence the required dose, this compound shows different potency compared to other anticholinergics. For instance, in rat brain muscarinic receptors, the IC50 values (a measure of inhibitory concentration) were found to be 0.026 µM for this compound, compared to 0.018 µM for benztropine and 0.37 µM for orphenadrine. ualberta.ca

Pharmacodynamic Response Trajectories

The pharmacodynamic response to this compound describes the time course of its effects on the body. Following oral administration, the onset of action is typically within one hour. nih.govwikipedia.orgmedscape.com The peak of its activity is observed approximately 2 to 3 hours after ingestion. nih.govwikipedia.org The duration of action for a single dose is dose-dependent and generally lasts between 6 and 12 hours. wikipedia.orgmedscape.com

Research has shown that while acute side effects tend to parallel the rise and fall of serum anticholinergic levels, the therapeutic response, for instance in dystonia, does not follow the same direct correlation. nih.gov In studies assessing motor symptom improvement in Parkinson's disease, effects began to appear at 30 minutes, with maximum improvement noted at 90 minutes. researchgate.net This suggests that the ultimate clinical effect may be related to more complex downstream neurochemical adaptations rather than simply the immediate presence of the drug in the plasma.

Interactive Data Table: Pharmacodynamic Timeline of this compound

Pharmacodynamic Parameter Time Source(s)
Onset of Action ~1 hour nih.govwikipedia.orgmedscape.com
Peak Activity 2 - 3 hours nih.govwikipedia.org
Duration of Action 6 - 12 hours wikipedia.orgmedscape.com
Peak Motor Improvement ~1.5 hours researchgate.net

Therapeutic Applications and Efficacy Research

Parkinsonism Management

Trihexyphenidyl is indicated for the symptomatic treatment of all forms of parkinsonism, including idiopathic, postencephalitic, and arteriosclerotic types. rxlist.commedscape.comnih.gov It has been in clinical use for Parkinson's disease since 1949 and received FDA approval for this indication in 2003. nih.govwikipedia.org The medication works by blocking the action of acetylcholine (B1216132), a neurotransmitter, which helps to relax muscles and reduce symptoms like stiffness, tremors, and poor muscle control. medlineplus.gov

Idiopathic Parkinson's Disease

In the management of idiopathic Parkinson's disease, this compound can be used as an initial monotherapy, particularly in younger patients where tremor is the predominant symptom. drugs.com It is also frequently used as an adjunctive therapy to levodopa (B1675098). rxlist.commedscape.comnih.gov The drug has been shown to provide a substantial alleviation of symptoms, although it does not cure the disease. wikipedia.org

Postencephalitic Parkinsonism

This compound is effective in treating postencephalitic parkinsonism. medscape.comcambridge.orgnih.gov Patients in this subgroup may sometimes require and tolerate higher daily doses of the medication to achieve optimal symptom control compared to those with other forms of parkinsonism. rxlist.comcambridge.org

Arteriosclerotic Parkinsonism

The use of this compound is also indicated for arteriosclerotic parkinsonism. medscape.comcambridge.orgnih.gov As with other forms of parkinsonism, it helps in managing the characteristic motor deficits.

Adjunctive Therapy with Levodopa and Dopamine (B1211576) Agonists

This compound is often used as an adjuvant therapy in combination with levodopa, the standard treatment for Parkinson's disease. rxlist.commedscape.comnih.gov This combination can be beneficial as it provides an alternative mechanism of action by suppressing cholinergic activity. researchgate.net When used with levodopa, the dosages of both drugs may need to be adjusted to optimize symptom control and manage side effects. cambridge.orgdrugs.com

Combination therapy may also include dopamine agonists, such as pramipexole (B1678040) and ropinirole, as part of a multi-faceted approach to treatment. medscape.comwikipedia.org Research in animal models has shown that this compound can have differential interactions with various dopamine receptor agonists. nih.gov For instance, one study observed that this compound potentiated the effects of a D1 agonist while reducing the effects of a D2 agonist. nih.gov

Symptomatic Improvement Rates and Predictors of Response

Clinical experience suggests that a significant percentage of patients with Parkinson's disease respond positively to this compound. It is estimated that 50-75% of individuals experience a 20-30% improvement in their symptoms. wikipedia.org The medication is particularly noted for its effect on tremor, though it also helps with rigidity and bradykinesia. cambridge.orgnih.gov

A study comparing the effectiveness of this compound and levodopa on motor symptoms in Parkinson's disease patients found that both drugs led to significant improvements. researchgate.net The most substantial improvement with this compound was seen in the tremor sub-score, which was comparable to the improvement seen with levodopa. researchgate.netresearchgate.net

Table 1: Comparison of Symptom Improvement with this compound vs. Levodopa

Symptom Category (UPDRS-III Sub-score)Mean Improvement with this compound (%)Mean Improvement with Levodopa (%)
Total Motor Score27.0 ± 14.761.3 ± 14.4
Tremor53.8 ± 22.867.1 ± 22.9
Bradykinesia22.2 ± 27.267.9 ± 32.1
Rigidity29.5 ± 28.065.3 ± 25.5
Axial Symptoms8.1 ± 13.350.7 ± 16.0

Data sourced from a comparative study on motor symptom improvement. researchgate.net

Predictors for a better response to this compound for tremor include having a milder baseline tremor severity. researchgate.netresearchgate.net Conversely, factors that may predict a higher risk of cognitive side effects, suggesting a need for caution with anticholinergic medications like this compound, include advanced age (over 70), male sex, history of falls or freezing, bilateral disease onset, and the presence of mild cognitive impairment. nih.gov

Management of Drug-Induced Extrapyramidal Symptoms (EPS)

This compound is also indicated for the control of extrapyramidal symptoms (EPS) that are induced by certain central nervous system drugs. drugbank.comrxlist.com These drugs include antipsychotics like phenothiazines, thioxanthenes, and butyrophenones. rxlist.comnih.govmedicinenet.com EPS can manifest as parkinsonian-like symptoms, akathisia (restlessness), and dystonia. cpravikumar.comrad-ar.or.jp

This compound helps to restore the balance between acetylcholine and dopamine in the brain, which is disrupted by these medications. drugs.com However, it is important to note that this compound does not alleviate the symptoms of tardive dyskinesia and may even worsen them in some cases. rxlist.commedicinenet.com Therefore, its use is not recommended for patients with tardive dyskinesia unless they have a co-occurring Parkinson's disease. rxlist.com

Antipsychotic-Induced Parkinsonism and EPS

This compound is frequently utilized to manage extrapyramidal side effects (EPS) that arise from treatment with antipsychotic medications, particularly first-generation agents like haloperidol, fluphenazine, and chlorpromazine. nih.gov These drug-induced movement disorders manifest as symptoms resembling Parkinson's disease, including tremors, rigidity, and bradykinesia (slowness of movement). medicinenet.compatsnap.com The therapeutic action of this compound in this context is attributed to its ability to counteract the relative excess of acetylcholine that occurs due to the dopamine blockade caused by antipsychotics. patsnap.com

Research indicates that this compound can provide significant symptomatic relief for patients experiencing these side effects. wikipedia.org It is often used as an adjunctive therapy to manage muscle stiffness, spasms, and poor muscle control. nih.govpatsnap.com However, prophylactic use of this compound to prevent drug-induced parkinsonism during neuroleptic therapy is not recommended. nih.gov Studies have shown that while effective, this compound is not a first-line treatment for idiopathic Parkinson's disease, having been largely replaced by medications like levodopa. drugbank.com

In comparative studies, this compound's efficacy has been weighed against other agents. For instance, a double-blind, crossover study comparing it with amantadine (B194251) for neuroleptic-induced parkinsonism found both drugs to be equivalently effective. dovepress.compsychiatryonline.org Another study noted little difference in efficacy between this compound and benztropine (B127874) for this indication. mdpi.com

Specificity for Dystonia, Akathisia, and Oculogyric Crises

This compound has demonstrated utility in treating specific and often distressing extrapyramidal symptoms:

Dystonia: This condition involves sustained or intermittent involuntary muscle contractions causing twisting and repetitive movements or abnormal postures. cochranelibrary.com this compound is used to manage acute dystonic reactions, which can appear shortly after initiating antipsychotic treatment. psychopharmacologyinstitute.com It is believed to work by reducing acetylcholine's effect in the basal ganglia, a key area for motor control. cochranelibrary.com

Akathisia: Characterized by a subjective feeling of inner restlessness and a compelling urge to move, akathisia is a common side effect of antipsychotic drugs. arizona.edu While beta-blockers are often considered first-line treatment, anticholinergic agents like this compound may be considered, particularly if parkinsonian symptoms are also present. cambridge.orgnih.gov However, its use in older adults for akathisia is generally not recommended due to potential side effects. arizona.edu

Oculogyric Crises: These are a form of acute dystonia characterized by a sustained, involuntary upward deviation of the eyes. bioline.org.br Centrally acting anticholinergics, including this compound, are a mainstay in the management of these episodes. nih.gov However, in some cases of olanzapine-induced oculogyric crisis, this compound has been reported to be ineffective, necessitating a change in the antipsychotic medication. bioline.org.br

Other Neurological Indications

Beyond drug-induced movement disorders, research has explored the utility of this compound in a range of other neurological conditions.

Essential Tremor Research

While the primary focus of this compound has been on parkinsonism and dystonia, its anticholinergic properties suggest a potential role in managing other types of tremors. Essential tremor is a common movement disorder, but specific research on the efficacy of this compound for this condition is less extensive compared to its other indications. Anticholinergics, in general, may help reduce tremor, but their use is often limited by side effects. parkinsons.org.uk

Dystonia in Cerebral Palsy: Efficacy and Limitations

This compound is often used off-label to treat dystonia in individuals with cerebral palsy (CP), a condition characterized by motor problems and movement disorders. cochranelibrary.compediatriconcall.com The rationale is to reduce the involuntary muscle contractions and improve function. cochranelibrary.com

However, the evidence for its effectiveness in this population is mixed and requires careful consideration. A Cochrane review concluded that there is currently insufficient evidence to definitively say whether this compound is an effective treatment for dystonia in people with CP. cochranelibrary.comnih.gov The review found no clear evidence that it reduces dystonia or improves upper limb function. cochranelibrary.com Some studies suggest that any beneficial effects may take several months to become apparent and might not occur in all types of dystonia associated with CP. virginia.edu

A retrospective study of 101 children with CP treated with this compound for dystonia and/or sialorrhea found that the majority tolerated the medication well and showed improvements. nih.gov Conversely, another systematic review suggested that this compound results in little to no difference in dystonia and motor function in children with CP. frontierspartnerships.org

Study TypeKey FindingsLimitations
Cochrane ReviewInsufficient evidence to confirm efficacy for dystonia in CP. cochranelibrary.comnih.gov No significant improvement in dystonia or upper limb function noted. cochranelibrary.comBased on a small number of studies, highlighting the need for larger, high-quality trials. cochranelibrary.comnih.gov
Retrospective Study (n=101)Majority of children tolerated this compound well with reported improvements in dystonia and sialorrhea. nih.govRetrospective design, potential for bias.
Systematic ReviewSuggests little to no difference in dystonia and motor function for children with CP. frontierspartnerships.orgIncluded various study designs, making direct comparisons difficult.

Sialorrhea (Drooling) in Pediatric and Adult Populations

This compound's anticholinergic effects lead to a decrease in saliva production, making it a treatment option for sialorrhea (excessive drooling). parkinsons.org.ukparkinson.org This can be a significant issue for both children and adults with neurological conditions such as cerebral palsy and Parkinson's disease. pediatriconcall.comparkinson.org

In pediatric populations, particularly those with cerebral palsy, this compound has been used off-label to manage drooling. pediatriconcall.com A systematic review of anticholinergic treatments for sialorrhea in children found that this compound, among other agents, has shown efficacy. nih.gov One study reported improvement in drooling in 33% to 85% of children treated. nih.gov

For adults with Parkinson's disease, where drooling can be a troublesome symptom, anticholinergic medications like this compound can help by reducing saliva production. parkinsons.org.ukparkinson.org

Potential in Huntington's Chorea and Spasmodic Torticollis

Huntington's Chorea: Research into the use of this compound for Huntington's chorea is limited. While the core pathology of Huntington's involves different neurotransmitter systems than those primarily targeted by this compound, the complex nature of movement disorders sometimes leads to empirical trials of various agents.

Spasmodic Torticollis (Cervical Dystonia): This is a focal dystonia affecting the neck muscles. researchgate.net this compound has been shown to be an efficacious treatment for this condition. researchgate.net However, studies comparing it to botulinum toxin injections suggest that botulinum toxin provides more reliable symptomatic relief with fewer adverse effects. researchgate.net Anticholinergic drugs like this compound are often used orally in the management of spasmodic torticollis. cambridge.org

Experimental and Novel Therapeutic Areas

Beyond its established applications, this compound is the subject of ongoing research for novel therapeutic uses. These investigations explore its potential in treating conditions unrelated to its primary indications, leveraging its unique pharmacological properties. Experimental studies are examining its efficacy in acute medical emergencies and in the context of complex diseases like cancer.

Organophosphate Poisoning and Cholinergic Crisis

This compound has been investigated as a countermeasure for poisoning by organophosphorus (OP) compounds, which are found in pesticides and chemical nerve agents. researchgate.net These agents inhibit the enzyme acetylcholinesterase (AChE), leading to an excess of the neurotransmitter acetylcholine and resulting in a life-threatening cholinergic crisis. researchgate.net

Preclinical studies have indicated that this compound may be more effective than atropine (B194438), a standard antidote, in counteracting the severe effects of OP-induced acetylcholinesterase inhibition, such as cholinergic crisis and seizures. researchgate.netnih.govnih.gov The enhanced efficacy of this compound was initially thought to stem from its ability to cross the blood-brain barrier and block not only muscarinic acetylcholine receptors (mAChRs) but also N-methyl-D-aspartate (NMDA) receptors, which are involved in the seizure activity that follows OP exposure. nih.govnih.gov Seizures following OP exposure are initiated by muscarinic receptor overstimulation but are sustained by glutamatergic hyperexcitation, which is a primary cause of brain damage. researchgate.net

Further research has revealed a more complex mechanism. Studies have demonstrated that this compound can suppress synaptic transmission through a pathway independent of its action on mAChRs, NMDA receptors, and α7 nicotinic receptors (nAChRs). nih.govnih.gov This suggests that its ability to inhibit action potential-dependent synaptic transmission may be a key factor in its effectiveness against OP intoxication. nih.gov In addition to these actions, the anticonvulsant effects of this compound in the context of poisoning by the nerve agent soman (B1219632) may also be partially linked to its influence on the striatal dopaminergic system. nih.gov Case reports have documented the use of this compound in treating neurological complications, such as extrapyramidal syndrome, that can arise during the intermediate phase of recovery from organophosphate poisoning. mums.ac.irmums.ac.ir

Table 1: Mechanistic Profile of this compound in Organophosphate Poisoning

Feature This compound (THP) Atropine
Primary Mechanism Muscarinic Acetylcholine Receptor (mAChR) Antagonist researchgate.netnih.gov Muscarinic Acetylcholine Receptor (mAChR) Antagonist researchgate.net
Blood-Brain Barrier High permeability nih.govnih.gov Crosses the blood-brain barrier
Additional Receptor Targets N-methyl-D-aspartate (NMDA) Receptor Antagonist nih.govnih.govα7 Nicotinic Receptor (nAChR) Inhibitor nih.govnih.gov Primarily targets mAChRs
Other Proposed Mechanisms Inhibition of voltage-gated Na+ channels nih.govModulation of the striatal dopaminergic system nih.gov Limited to mAChR antagonism

| Reported Efficacy | More effective than atropine in countering OP-induced seizures and neuropathology in preclinical studies researchgate.netnih.govnih.gov | Standard treatment, but may be less effective against CNS effects nih.gov |

Influence on Glioblastoma Growth

Glioblastoma (GBM) is the most common and aggressive primary brain tumor, known for its rapid growth and resistance to therapy. nih.govresearchgate.netnih.gov Recent preclinical studies have explored the repurposing of existing drugs, including this compound, as a potential therapeutic strategy for this challenging cancer. nih.govfrontiersin.org A key advantage of this compound is its high permeability across the blood-brain barrier, allowing it to reach tumors within the brain. nih.govfrontiersin.org

Research has shown that this compound can target and inhibit the proliferation and survival of glioblastoma stem cells (GSCs), which are thought to drive tumor growth and recurrence. researchgate.netmdpi.comtandfonline.com In vitro studies have confirmed the therapeutic potential of this compound, demonstrating its ability to effectively suppress the growth, proliferation, and survival of mesenchymal-subtype glioblastoma (MES-GBM) cells, which are particularly aggressive and therapy-resistant. nih.govresearchgate.netnih.gov These effects were observed with limited impact on non-cancerous cells. nih.govresearchgate.netnih.gov

Table 2: Research Findings on this compound's Effect on Glioblastoma Cells

Parameter Finding Cell Line Source
IC50 ~20 μM GBM1 tandfonline.com
Apoptosis 19% increase compared to control after 48 hours GBM1 tandfonline.com
Cell Proliferation 8% reduction after 48 hours GBM1 tandfonline.com
Cell Cycle 7% increase in G0/G1 phase (indicating arrest) GBM1 tandfonline.com
Cell Viability Significant, dose-dependent reduction in tumor stem cell viability Multiple GBM models nih.govfrontiersin.org

| General Effect | Suppresses growth, proliferation, and survival of GBM stem cells | Classical and Mesenchymal Subtypes | nih.govresearchgate.netnih.gov |

Adverse Event Profiles and Mechanisms

Central Nervous System Manifestations

The impact of trihexyphenidyl on the central nervous system (CNS) is significant, leading to a variety of cognitive, psychiatric, and neurological symptoms. wikipedia.orgmedicinenet.com These effects are particularly pronounced in older adults and individuals with pre-existing psychiatric conditions. wikipedia.orghealthline.com

Cognitive dysfunction is a well-documented adverse effect of this compound. Common manifestations include confusion, delirium, and memory impairment. medicinenet.comdrugs.comdrugs.com These effects are attributed to the drug's blocking of cholinergic neurotransmission, which is crucial for memory and cognitive processes. thieme-connect.com Research has shown that even low doses of this compound can lead to significant cognitive decline in patients with Parkinson's disease. mdsabstracts.org

One case study highlighted a patient on long-term, high-dose this compound who developed severe memory and cognitive impairments that dramatically improved upon withdrawal of the drug. thieme-connect.comnih.gov This suggests a direct, reversible impact on cognitive functions. nih.gov Studies indicate that older adults are more susceptible to these cognitive side effects, with research suggesting that this class of drugs, known as anticholinergics, may increase the risk of dementia. healthline.comelsevier.es

Cognitive Impairments Associated with this compound
Cognitive ImpairmentDescriptionPopulations at Higher Risk
ConfusionDisorientation and difficulty with clear thinking. medicinenet.comdrugs.comOlder adults, patients with pre-existing psychiatric disorders. wikipedia.orghealthline.com
DeliriumAn acute state of confusion, often with fluctuating levels of consciousness. wikipedia.orgOlder adults, individuals on high doses. wikipedia.org
Memory ImpairmentDifficulty forming new memories and recalling past events. medicinenet.comdrugs.comnih.govLong-term users, older adults. healthline.comnih.gov

This compound can induce a range of psychiatric disturbances, especially at higher doses. wikipedia.orgnih.gov These can include agitation, anxiety, nervousness, and in more severe cases, hallucinations, paranoia, and toxic psychosis. wikipedia.orgmedicinenet.comdrugs.com The euphoric and mood-elevating effects of the drug contribute to its potential for abuse. wikipedia.orgnih.gov

Overdose situations can mimic atropine (B194438) intoxication, with prominent CNS symptoms such as restlessness, agitation, and paranoid or psychotic reactions. nih.gov Psychiatric deterioration and psychotic flare-ups have also been reported upon withdrawal of the therapy. drugs.comdrugs.com These disturbances generally resolve within a few days after discontinuing the medication. drugs.com

Psychiatric Disturbances Linked to this compound
DisturbanceCommon ManifestationsNotes
Agitation and AnxietyRestlessness, nervousness, and excessive worry. wikipedia.orgmedicinenet.comMore common with higher doses. nih.gov
HallucinationsSeeing, hearing, or feeling things that are not there. medicinenet.comdrugs.comCan occur at therapeutic doses and in overdose. medicinenet.comdrugs.com
ParanoiaDelusions of persecution, mistrust, and suspiciousness. medicinenet.comdrugs.comA symptom of toxic psychosis. drugs.com
PsychosisA severe mental disorder in which thought and emotions are so impaired that contact is lost with external reality. drugs.comCan be induced by the drug or occur upon withdrawal. drugs.comdrugs.com

Frequently reported CNS side effects of this compound include drowsiness, vertigo (a sensation of spinning), and headache. wikipedia.orgdrugs.comnih.gov These effects are generally considered to be dose-dependent and may lessen as the body adapts to the medication. wikipedia.org Drowsiness can impair a person's ability to perform tasks that require mental alertness. healthline.compatsnap.com

This compound may lower the seizure threshold, necessitating caution in individuals with a history of seizures or epilepsy. wikipedia.orgnih.gov While some animal studies have explored its interaction with anticonvulsant medications, the clinical implication is that it could potentially increase the risk of seizures in susceptible individuals. nih.gov

Peripheral Anticholinergic Effects

The peripheral actions of this compound result from the blockade of muscarinic receptors outside of the central nervous system, leading to a variety of physical symptoms.

This compound frequently causes ocular side effects due to its anticholinergic properties. drugs.comnih.gov It can lead to mydriasis (dilation of the pupils), which can cause photophobia (light sensitivity) and blurred vision. wikipedia.orgnih.gov This pupillary dilation can narrow the iridocorneal angle, impeding the drainage of aqueous humor and thereby increasing intraocular pressure. nih.govnih.gov

This increase in intraocular tension can be particularly dangerous for individuals with narrow-angle glaucoma, as it can precipitate an acute attack of angle-closure glaucoma, a medical emergency that can lead to blindness if not treated promptly. nih.govnih.govassileye.com For this reason, this compound is contraindicated in patients with narrow-angle glaucoma. wikipedia.orgnih.gov Regular monitoring of intraocular pressure is recommended for patients on long-term therapy. drugbank.com

Ocular Effects of this compound
Ocular EffectMechanismPotential Consequence
Mydriasis (Pupil Dilation)Blockade of cholinergic stimulation to the iris sphincter muscle. wikipedia.orgBlurred vision, photophobia. wikipedia.orgnih.gov
Blurred VisionResult of mydriasis and cycloplegia (paralysis of the ciliary muscle). drugs.comnih.govDifficulty with near vision and focusing.
Increased Intraocular TensionMydriasis narrows the angle for aqueous humor drainage. nih.govnih.govRisk of developing or worsening glaucoma. nih.gov
Angle-Closure GlaucomaPrecipitated by the narrowing of the iridocorneal angle in susceptible individuals. nih.govassileye.comSevere eye pain, vision loss; a medical emergency. nih.gov

Gastrointestinal Effects: Dry Mouth, Constipation, Nausea, Vomiting, Paralytic Ileus

The anticholinergic properties of this compound are responsible for its notable gastrointestinal side effects. By blocking muscarinic receptors in the parasympathetic nervous system, this compound inhibits the normal "rest and digest" functions, leading to a range of adverse events. medicinenet.compatsnap.com

Dry Mouth (Xerostomia): This is one of the most frequently reported side effects, experienced by 30 to 50 percent of all patients. nih.gov The mechanism involves the inhibition of acetylcholine's stimulation of salivary glands, leading to reduced saliva production. patsnap.compatsnap.com This can cause discomfort, difficulty swallowing, and if persistent, may increase the risk of dental diseases such as tooth decay and gum infections. drugs.com

Constipation: this compound can slow down the digestive system, resulting in decreased bowel motility and constipation. patsnap.com This effect is due to the relaxation of smooth muscles in the gastrointestinal tract. medicinenet.com

Nausea and Vomiting: Some individuals may experience nausea or an upset stomach while taking this compound. patsnap.comdrugs.comrxlist.com These symptoms can sometimes be mitigated by taking the medication with food. drugs.com

Paralytic Ileus: Although rare (less than 0.1% incidence), a severe manifestation of reduced gastrointestinal motility is paralytic ileus, a condition where the intestinal muscles are paralyzed, preventing the passage of food and waste. medicinenet.comdrugs.com This is a serious medical condition requiring immediate attention. medicinenet.com Isolated instances of colon dilatation have also been reported. nih.govdrugs.com

Gastrointestinal EffectMechanismFrequency
Dry MouthInhibition of salivary gland secretionCommon (30-50% of patients) nih.gov
ConstipationDecreased gastrointestinal motilityCommon patsnap.comrxlist.comhealthline.com
Nausea and VomitingNot fully elucidated, may be related to central effects or direct irritationCommon drugs.comrxlist.comhealthline.com
Paralytic IleusSevere reduction in intestinal muscle activityRare (<0.1%) drugs.com

Urinary Effects: Hesitancy and Retention

This compound's anticholinergic action extends to the urinary system, where it can interfere with normal bladder function. By blocking parasympathetic signals to the bladder's detrusor muscle, the drug impairs its ability to contract and expel urine, leading to urinary hesitancy and retention. fpnotebook.comucalgary.ca These effects are particularly concerning for older male patients, especially those with prostatic hypertrophy. nih.gov

Urinary Hesitancy: Difficulty in starting or maintaining a urine stream. medicinenet.comnih.gov

Urinary Retention: The inability to completely empty the bladder. medicinenet.comrxlist.comnih.gov

Cardiovascular Effects: Tachycardia, Palpitations

The cardiovascular system can also be affected by this compound. The blocking of acetylcholine's effects on the heart can lead to an increased heart rate (tachycardia) and the sensation of a fluttering or pounding heartbeat (palpitations). patsnap.comwikipedia.org While these effects are generally less severe than those associated with atropine, they can be alarming and may require medical attention, especially for individuals with a history of heart problems. medicinenet.compatsnap.com

Cardiovascular EffectDescription
TachycardiaAn increased heart rate. nih.govpatsnap.comnih.gov
PalpitationsA sensation of a rapid, fluttering, or pounding heartbeat. patsnap.com

Thermoregulatory Dysfunction (Impaired Sweating, Hyperthermia)

A significant and potentially dangerous adverse effect of this compound is its interference with the body's ability to regulate temperature. The drug inhibits the action of sweat glands, leading to impaired sweating (anhidrosis). rxlist.comwikipedia.orgsamarpanphysioclinic.com Sweating is a primary mechanism for cooling the body, and its reduction can lead to an abnormally high body temperature, or hyperthermia. nih.govsonataseniorliving.com

This risk is particularly pronounced in hot weather. rxlist.com Hyperthermia can progress to heatstroke, a life-threatening condition characterized by a very high body temperature and multi-organ dysfunction. healthline.comnih.gov The mechanism is believed to involve both the peripheral effect on sweat glands and a potential interference with the thermoregulatory center in the brain. nih.govresearchgate.net

Musculoskeletal Effects

Striated Musculature Effects

This compound's primary therapeutic action is on striated (skeletal) muscles. It acts as an antispasmodic, relaxing the muscles and reducing the stiffness, tremors, and poor muscle control associated with conditions like Parkinson's disease. wikipedia.orgmedlineplus.gov This effect is achieved by blocking the action of acetylcholine (B1216132) in the nervous system, which helps to restore a more normal balance of neurotransmitters involved in motor control. patsnap.com While this is the intended effect, it is included here to provide a complete profile of the compound's impact on the musculoskeletal system.

Long-Term Tolerance and Withdrawal Syndromes

With prolonged use, some patients may develop a tolerance to this compound, where the initial therapeutic effects diminish over time, potentially requiring dose adjustments. nih.govwikipedia.org

Abrupt discontinuation of this compound, particularly after long-term use, can lead to a recognizable withdrawal syndrome. nih.govjohnshopkins.edusemanticscholar.org This syndrome is characterized by a range of physical and psychological symptoms, including:

Increased anxiety nih.govjohnshopkins.edu

Physical complaints nih.govjohnshopkins.edu

Orthostatic hypotension (a drop in blood pressure upon standing) nih.govjohnshopkins.edu

Tachycardia nih.govjohnshopkins.edu

A temporary worsening of psychotic symptoms and extrapyramidal symptoms nih.govjohnshopkins.edu

Sudden cessation of the drug can also cause a return of Parkinson's disease symptoms. medlineplus.gov In some cases, abrupt withdrawal has been associated with a potentially fatal symptom complex known as neuroleptic malignant syndrome (NMS), which is characterized by high fever, muscle rigidity, and altered mental status. medicinenet.comhealthline.com

Development of Tolerance

The development of tolerance to this compound is a recognized clinical phenomenon that may necessitate dose adjustments over prolonged use. um.edu.mtdntb.gov.uaantpublisher.com This adaptation involves both pharmacodynamic and, to a lesser extent, metabolic changes. The primary mechanism of tolerance to anticholinergic agents like this compound is believed to be pharmacodynamic, specifically through the upregulation of muscarinic acetylcholine receptors in the central nervous system. nih.govyoutube.com

Continuous blockade of these receptors by an antagonist such as this compound leads the body to compensate by increasing the number of available receptors on cell surfaces. youtube.com This process, known as receptor upregulation, results in a diminished response to the same dose of the drug over time, as a higher concentration of the drug is required to block the increased number of receptors and achieve the desired therapeutic effect. youtube.com A study in rats pretreated with this compound and other antimuscarinic agents demonstrated a significant increase in the density of muscarinic binding sites in the cerebral cortex and striatum, providing evidence for this receptor upregulation. nih.gov

Metabolic tolerance, another potential mechanism, occurs when the body becomes more efficient at metabolizing a drug, often through the induction of liver enzymes like the cytochrome P450 system. msdmanuals.comwikipedia.org This leads to the drug being cleared from the body more quickly, reducing its effect at a given dose. While this is a general mechanism of drug tolerance, the evidence for anticholinergic agents points more strongly towards pharmacodynamic tolerance as the principal driver of the reduced effects seen with long-term administration. nih.govyoutube.com

The clinical manifestation of tolerance is often observed as a decrease in the drug's adverse effects over time, as the body adapts to its presence. um.edu.mtdntb.gov.ua However, this adaptation also underlies the potential for a reduced therapeutic response, which may require careful management.

Table 1: Mechanisms of Tolerance Development to this compound

MechanismDescriptionKey Findings
Pharmacodynamic Tolerance (Receptor Upregulation) The primary mechanism where prolonged blockade of muscarinic receptors leads to an increase in the number of these receptors in the brain. nih.govyoutube.comStudies on rats treated with this compound showed a significant increase in the density of muscarinic receptor binding sites. nih.gov
Metabolic Tolerance (Enzyme Induction) The body increases the production of enzymes that metabolize the drug, leading to its faster breakdown and clearance. msdmanuals.comwikipedia.orgThis is a general mechanism of drug tolerance, though less emphasized for this compound compared to receptor upregulation.

Withdrawal Symptoms and Abrupt Cessation Risks (e.g., Exacerbation of Parkinsonism, Neuroleptic Malignant Syndrome)

Abrupt discontinuation of this compound can lead to a distinct withdrawal syndrome, primarily characterized by a cholinergic rebound phenomenon. um.edu.mtantpublisher.com This occurs because the upregulated muscarinic receptors, now uninhibited by the drug, become overly sensitive to the endogenous neurotransmitter acetylcholine. nih.gov This can result in a range of symptoms including anxiety, nausea, sweating, urinary incontinence, and tachycardia. antpublisher.com

A more severe risk associated with the sudden cessation of this compound is the exacerbation of underlying parkinsonian symptoms. um.edu.mt Furthermore, in some cases, abrupt withdrawal has been linked to the development of Neuroleptic Malignant Syndrome (NMS), a rare but life-threatening condition. um.edu.mtum.edu.mtnih.govsemanticscholar.orgresearchgate.net NMS is typically characterized by hyperthermia, severe muscle rigidity, autonomic instability, and altered mental status. semanticscholar.org

Case reports have described patients developing NMS after the discontinuation of this compound. um.edu.mtum.edu.mtnih.gov The proposed mechanisms for this include the impact of the cholinergic system on dopaminergic pathways. nih.govsemanticscholar.org It is hypothesized that the sudden removal of anticholinergic blockade disrupts the delicate balance between acetylcholine and dopamine (B1211576), potentially leading to a state of profound dopamine hypoactivity that contributes to the development of NMS. researchgate.net An alternative hypothesis suggests that the extrapyramidal symptoms that emerge during anticholinergic withdrawal can lead to reduced food and fluid intake, resulting in electrolyte imbalances that may increase the susceptibility to NMS. nih.govsemanticscholar.org

Table 2: Risks Associated with Abrupt Cessation of this compound

RiskDescriptionPotential Symptoms
Cholinergic Rebound Syndrome An overstimulation of muscarinic receptors due to their upregulation during treatment. um.edu.mtantpublisher.comAnxiety, nausea, sweating, urinary incontinence, tachycardia. antpublisher.com
Exacerbation of Parkinsonism A significant worsening of the motor symptoms for which the drug was originally prescribed. um.edu.mtIncreased tremor, rigidity, and bradykinesia.
Neuroleptic Malignant Syndrome (NMS) A rare, but potentially fatal, reaction linked to a sudden hypodopaminergic state. nih.govsemanticscholar.orgresearchgate.netHyperthermia, muscle rigidity, autonomic dysfunction, altered consciousness. semanticscholar.org

Gut Microbiota and Oxidative Stress during Withdrawal

Recent research has begun to explore the intricate connection between the gut-brain axis, oxidative stress, and the withdrawal effects of this compound. nih.govnih.gov Studies indicate that the chronic administration and subsequent withdrawal of this compound can induce a severe withdrawal syndrome that is accompanied by significant biochemical and microbial changes. nih.gov

During this compound withdrawal, there is evidence of elevated oxidative stress. nih.gov This is characterized by an increase in markers of cellular damage, such as malondialdehyde (MDA), and a decrease in the activity of endogenous antioxidant enzymes, including catalase (CAT) and superoxide (B77818) dismutase (SOD). nih.govmdpi.com Malondialdehyde is a product of lipid peroxidation and serves as a biomarker for oxidative damage to cell membranes. nih.gov Catalase and superoxide dismutase are crucial enzymes in the body's defense against reactive oxygen species. mdpi.comnih.gov

Concurrently, this compound withdrawal has been shown to cause gut dysbiosis, which is an imbalance in the composition of the gut microbiota. nih.govnih.gov This dysbiosis is marked by a reduction in both the density and diversity of the gut microbiome. nih.gov The gut microbiota plays a critical role in maintaining homeostasis, and its disruption can have systemic effects, including influencing neuroinflammation and behavior. The interplay between gut dysbiosis and oxidative stress during withdrawal may contribute to the behavioral and physiological symptoms observed, such as heightened anxiety and depressive-like behaviors. nih.govnih.gov

Table 3: Biochemical and Microbial Changes During this compound Withdrawal

ParameterChange Observed During WithdrawalImplication
Malondialdehyde (MDA) Increased levels nih.govmdpi.comIndicates elevated lipid peroxidation and oxidative damage to cells. nih.gov
Catalase (CAT) Decreased levels nih.govmdpi.comSuggests a reduced capacity to neutralize hydrogen peroxide, a reactive oxygen species.
Superoxide Dismutase (SOD) Decreased levels nih.govmdpi.comImplies a diminished ability to convert superoxide radicals into less harmful molecules.
Gut Microbiota Density Decreased nih.govReflects a reduction in the overall number of gut bacteria.
Gut Microbiota Diversity Decreased nih.govIndicates a less varied and potentially less resilient gut microbial community.

Drug Interactions and Polypharmacy Research

Additive Anticholinergic Effects with Other Agents

Trihexyphenidyl, a potent anticholinergic agent, can exhibit significant additive effects when co-administered with other medications possessing anticholinergic properties. This can lead to an intensified anticholinergic burden, increasing the risk of both peripheral and central adverse effects. Research has identified several classes of drugs that can interact with this compound in this manner.

Notably, tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) that have secondary anticholinergic activities can intensify the anticholinergic effects of this compound. rxlist.com Similarly, concurrent use with other central nervous system (CNS) depressants, such as cannabinoids, barbiturates, and opiates, may result in additive effects. rxlist.com The combination with alcohol can also potentiate sedative effects. rxlist.com

The concomitant use of these agents requires careful monitoring due to the potential for an exaggerated anticholinergic toxidrome, which can manifest as confusion, delirium, urinary retention, blurred vision, and dry mouth. nih.gov

Table 1: Agents with Potential for Additive Anticholinergic Effects with this compound

Drug ClassExamplesPotential Additive Effect
Tricyclic Antidepressants (TCAs)Amitriptyline, NortriptylineIntensified anticholinergic effects rxlist.com
Monoamine Oxidase Inhibitors (MAOIs)Phenelzine, TranylcypromineIntensified anticholinergic effects rxlist.com
Antihistamines (first-generation)Diphenhydramine, HydroxyzineIncreased sedation and anticholinergic effects nih.gov
SpasmolyticsOxybutynin, ScopolamineEnhanced anticholinergic activity nih.govnih.gov
CannabinoidsDronabinolAdditive CNS depressant and anticholinergic effects rxlist.com
BarbituratesPhenobarbitalAdditive CNS depressant effects rxlist.com
OpiatesMorphine, OxycodoneAdditive CNS depressant effects rxlist.com
AlcoholEthanolIncreased sedative effects rxlist.com

Interactions with Dopaminergic Medications

The interaction between this compound and dopaminergic medications, particularly levodopa (B1675098), is complex and multifaceted. While often used in combination for the management of Parkinson's disease, their interplay can affect drug efficacy and the presentation of motor symptoms.

This compound's anticholinergic properties can delay gastric emptying. drugs.com This delay can increase the gastrointestinal deactivation of levodopa, consequently decreasing its absorption. drugs.com One study noted that this interaction could lead to a reduction in levodopa's peak serum concentrations by 16% to 20%. drugs.com This reduction in bioavailability may diminish the therapeutic efficacy of levodopa, potentially leading to a less predictable response. drugbank.comdrugs.com

Despite the potential for reduced absorption, clinical observations suggest that this compound can, in some instances, enhance the therapeutic effects of levodopa. cambridge.org This potentiation may be particularly beneficial for certain motor symptoms. nih.gov For example, in a patient experiencing motor fluctuations during continuous levodopa-carbidopa intestinal gel infusion, the addition of this compound was reported to prevent the occurrence of "afternoon off" periods. nih.gov The exact mechanism for this potentiation is not fully understood but may involve the modulation of striatal cholinergic tone. nih.govnih.gov

A significant concern with the concomitant use of this compound and levodopa is the potential for increased involuntary movements. drugs.com The combination of these agents may exacerbate or induce dyskinesias in patients with Parkinson's disease. cambridge.org This adverse interaction necessitates careful titration and monitoring when both drugs are prescribed together.

Table 2: Summary of this compound and Levodopa Interactions

Interaction AspectResearch Finding
Levodopa Absorption This compound delays gastric emptying, which can decrease levodopa absorption and reduce peak serum concentrations by 16-20%. drugs.com
Levodopa Efficacy May enhance the therapeutic effects of levodopa, potentially improving motor fluctuations. cambridge.orgnih.gov
Dyskinesia Concomitant administration may increase or exacerbate levodopa-induced dyskinesia. drugs.comcambridge.org

Central Nervous System Depressants (e.g., Alcohol, Barbiturates, Opioids, Cannabinoids)

The concurrent use of this compound with central nervous system (CNS) depressants can lead to additive pharmacological effects, primarily increased sedation and cognitive impairment. The anticholinergic properties of this compound can potentiate the sedative effects of these substances medicinenet.comnih.gov.

Alcohol : Co-consumption of alcohol and this compound may result in increased drowsiness and dizziness medicinenet.com. This combination can impair mental alertness and psychomotor skills, making activities like driving or operating machinery hazardous wikipedia.orgdrugs.com. There is a risk of serious intoxication wikipedia.org.

Barbiturates : Additive effects with this compound are possible, leading to increased sedative effects and a potential for abuse nih.gov.

Opioids : Opioids, when used with this compound, can also produce additive CNS depressant effects nih.gov. This can worsen drowsiness and sedation drugs.com.

Cannabinoids : The use of cannabinoids with this compound may result in additive CNS effects, including dizziness, drowsiness, and difficulty concentrating nih.gov. An abuse potential exists due to these combined effects medicinenet.com.

CNS DepressantNature of InteractionPotential Clinical OutcomeReference
AlcoholAdditive SedationIncreased drowsiness, dizziness, impaired mental alertness, risk of serious intoxication. wikipedia.orgmedicinenet.comdrugs.com
BarbituratesAdditive EffectsIncreased sedation, potential for abuse. nih.gov
OpioidsAdditive CNS DepressionEnhanced drowsiness and sedation. nih.govdrugs.com
CannabinoidsAdditive CNS EffectsIncreased dizziness, drowsiness, difficulty concentrating, potential for abuse. medicinenet.comnih.gov

Gastrointestinal Motility Modifiers (e.g., Metoclopramide (B1676508), Domperidone)

This compound interacts with gastrointestinal motility modifiers due to its anticholinergic properties, which slow down gut movement. This action directly opposes that of prokinetic agents like metoclopramide and domperidone (B1670879), which are used to enhance gastrointestinal motility.

Metoclopramide : The therapeutic action of metoclopramide is decreased when used concurrently with this compound wikipedia.org. This compound's anticholinergic effects antagonize the prokinetic effects of metoclopramide.

Domperidone : Similarly, the therapeutic efficacy of domperidone can be diminished when taken in combination with this compound drugbank.com. The anticholinergic action of this compound counteracts domperidone's effects on stomach emptying and intestinal movement.

This antagonism is clinically significant as it can lead to a failure of the prokinetic therapy. The interaction is pharmacodynamic, resulting from the two drugs having opposite effects on the same physiological system.

GI Motility ModifierMechanism of InteractionEffect on Modifier's EfficacyReference
MetoclopramidePharmacodynamic AntagonismDecreased therapeutic action. wikipedia.org
DomperidonePharmacodynamic AntagonismDecreased therapeutic efficacy. drugbank.com

Specific Drug-Drug Interaction Studies (e.g., Quinidine (B1679956), Rivaroxaban)

Specific studies and case reports have highlighted interactions between this compound and other medications, underscoring the need for careful monitoring during polypharmacy.

Quinidine : The combination of this compound and quinidine can increase the risk or severity of adverse effects drugbank.commedindia.net. This is due to the additive anticholinergic properties of both drugs, which can particularly affect atrioventricular (AV) conduction in the heart wikipedia.org.

Rivaroxaban (B1684504) : A case of severe dizziness has been reported in a patient treated with both rivaroxaban and this compound. While the precise mechanism of this interaction is not known, it points to a potential pharmacodynamic interaction that requires clinical attention nih.gov.

DrugNature of InteractionReported OutcomeReference
QuinidineAdditive Anticholinergic EffectsIncreased risk or severity of adverse effects, particularly on cardiac AV conduction. drugbank.comwikipedia.orgmedindia.net
RivaroxabanUnknown MechanismReports of severe dizziness. nih.gov

Synthesis and Structural Activity Relationship Sar Studies

Synthetic Methodologies

The construction of the trihexyphenidyl molecule can be accomplished through distinct synthetic strategies, primarily categorized as linear and convergent pathways. iiab.mewikipedia.orgscribd.com These methods are crucial for the efficient production of the compound.

Linear Synthesis

The linear synthesis of this compound is a sequential process that builds the molecule step-by-step. iiab.mewikipedia.org A common approach begins with the aminomethylation of acetophenone (B1666503). iiab.mewikipedia.orgneu.edu.tr This initial step involves the reaction of acetophenone with paraformaldehyde and piperidine (B6355638), which undergoes a Mannich reaction to form the intermediate, 2-(1-piperidino)propiophenone. iiab.mewikipedia.orggpatindia.com Subsequently, this intermediate is subjected to a Grignard reaction with cyclohexylmagnesium bromide to yield the final this compound molecule. iiab.mewikipedia.orgneu.edu.tr

Mannich Reaction and Grignard Reaction in Synthesis

The Mannich and Grignard reactions are cornerstone transformations in the synthesis of this compound. iiab.mewikipedia.org The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, which is a key structural motif in many pharmaceuticals, including this compound. derpharmachemica.comipinnovative.comnih.govhumanjournals.com Specifically, it is used to introduce the piperidine-containing side chain onto the propiophenone (B1677668) backbone. neu.edu.trgpatindia.com

The subsequent Grignard reaction is a powerful carbon-carbon bond-forming reaction. In the synthesis of this compound, a Grignard reagent, cyclohexylmagnesium bromide, is used to introduce the cyclohexyl group to the carbonyl carbon of the previously formed Mannich base. iiab.mewikipedia.orgneu.edu.tr This reaction is critical for creating the tertiary alcohol that is a key feature of the final molecule. Recent advancements have explored the use of solvents like methyl tert-butyl ether (MTBE) to improve the safety and stability of the Grignard reaction by allowing for milder reaction temperatures.

Structure-Activity Relationship Analysis

The biological activity of this compound and its analogs is intricately linked to their molecular structure. The relationship between specific structural features and the resulting pharmacological effects is elucidated through structure-activity relationship (SAR) studies. gpatindia.comgpatindia.com

Importance of Heterocyclic or Carbocyclic R1/R2 Groups

For anticholinergic activity in this class of compounds, the presence of either heterocyclic or carbocyclic groups at the R1 and R2 positions is crucial. gpatindia.comgpatindia.com In this compound, these positions are occupied by a phenyl group and a cyclohexyl group. iucr.org Studies on analogs have shown that modifications to these rings can significantly impact activity. For instance, replacing the cyclohexyl ring with another benzene (B151609) ring tends to decrease the affinity for the dopamine (B1211576) transporter. lookchem.comresearchgate.netnih.gov The nature of these bulky lipophilic groups is a key determinant of the compound's interaction with its target receptors.

Role of X (Oxygen or Absence)

A critical feature of the this compound molecular structure is the presence of a hydroxyl (-OH) group, where oxygen (X) is a key component. This hydroxyl group is considered a typical stereochemical feature essential for its pharmacological activity. iucr.org The oxygen atom, being electron-donating, plays a significant role in the molecule's ability to interact with its receptor. iucr.org

Impact of N-Substituent (Quaternary Ammonium (B1175870) Salt, Tertiary Amine, Alkyl Groups)

The nitrogen atom within the piperidine ring of this compound is another key pharmacophoric element. Modifications to this site, known as the N-substituent, have a profound impact on the compound's activity. This compound itself is a tertiary amine.

General SAR principles for this class of compounds show that the N-substituent can be a tertiary amine or can be converted into a quaternary ammonium salt. gpatindia.comgpatindia.com Quaternization of the nitrogen, for example by creating a methiodide derivative, involves adding an additional alkyl group (like a methyl group) to the nitrogen, giving it a permanent positive charge. This modification often affects the compound's potency and its ability to cross the blood-brain barrier.

Studies on this compound methiodide, a quaternary ammonium salt, have been instrumental in understanding receptor interactions. For instance, research has shown high stereoselectivity for both the tertiary amine (this compound) and its quaternary salt at various muscarinic receptor subtypes. nih.gov The size of the alkyl groups on the nitrogen also influences receptor selectivity. Increasing the bulk of the N-substituent can alter the affinity for different receptor subtypes. For example, in adrenergic agents, increasing the bulk of the nitrogen substituent tends to decrease α-receptor activity while increasing β-receptor activity. While a different receptor system, this illustrates the general principle of how N-substituent size can modulate receptor selectivity.

Analog Development for Specific Receptor Modulation (e.g., Dopamine Transporter)

Beyond its primary anticholinergic activity, this compound and its analogs have been investigated for their effects on other targets, such as the dopamine transporter (DAT). nih.gov This research is partly driven by the search for potential treatments for cocaine dependence, aiming to find a compound that can block cocaine binding to DAT without inhibiting dopamine uptake. nih.govresearchgate.net

A series of this compound analogs were synthesized and evaluated to understand the structural requirements for DAT interaction. nih.gov Several key structure-activity relationships emerged from these studies:

Phenyl Ring Modification : Introducing methyl or halogen substituents to this compound's phenyl ring was found to enhance the compound's ability to block the binding of a cocaine analog to DAT, more so than its ability to inhibit dopamine uptake. nih.govresearchgate.net

Cyclohexyl Ring Replacement : Replacing the cyclohexyl ring with another benzene ring generally resulted in compounds with lower affinities for the dopamine transporter. nih.govlookchem.com

Piperidine Ring Modification : Altering the piperidine ring tended to increase the affinity for the dopamine transporter. nih.govresearchgate.net

One particular analog, designated as 5f , which featured a modified piperidine ring, demonstrated low muscarinic activity, suggesting a reduced potential for common anticholinergic side effects. nih.gov Although this specific analog did not prove to be an effective cocaine antagonist in in-vivo studies, the research provided valuable insights into the structural modifications needed to shift the activity of the this compound scaffold towards the dopamine transporter. nih.gov

Table 1: SAR of this compound Analogs at the Dopamine Transporter (DAT) This table is a representative summary based on published findings. Specific values are not provided in the source material.

Modification to this compound Structure Effect on DAT Affinity Effect on Muscarinic Receptor Affinity
Methylation/Halogenation of Phenyl Ring Enhanced blockade of cocaine analog binding Variable
Replacement of Cyclohexyl with Benzene Ring Decreased Variable
Modification of Piperidine Ring Increased Potentially Decreased (e.g., analog 5f)

Stereochemistry Research

This compound has a chiral center at the carbon atom bonded to the hydroxyl, phenyl, and cyclohexyl groups. iucr.org This means it exists as a pair of enantiomers, (R)-Trihexyphenidyl and (S)-Trihexyphenidyl. The drug is typically used as a racemic mixture, meaning it contains equal amounts of both enantiomers. iucr.org

Research has demonstrated significant stereoselectivity in the pharmacological activity of this compound, with the two enantiomers exhibiting different affinities for muscarinic receptors. nih.govnih.gov

The (R)-(-)-enantiomer is substantially more potent than the (S)-enantiomer. Studies have shown that the (R)-form can have up to 1700-fold higher affinity for certain muscarinic receptor subtypes. nih.gov

The (R)-enantiomer is a potent and selective antagonist for the M1 muscarinic receptor subtype. nih.gov It has shown a 91-fold selectivity for M1 over M2α receptors. nih.gov

The stereochemical demands are most stringent at M1 receptors, indicating a very specific fit is required for high-affinity binding. nih.gov

This high degree of stereoselectivity is also observed in the quaternary ammonium salt derivative, this compound methiodide. nih.gov The difference in affinity between the enantiomers is less pronounced at M2 receptors compared to M1 and M3 receptors, suggesting that the hydrophobic phenyl and cyclohexyl groups interact more weakly with the M2 subtype. ulb.ac.be

Table 2: Stereoselectivity of this compound Enantiomers at Muscarinic Receptors Data derived from pA2 values reported in pharmacological studies.

Enantiomer Receptor Subtype Relative Affinity/Potency
(R)-Trihexyphenidyl M1 Muscarinic Very High (pA2 ≈ 8.8 - 10.1) nih.govnih.gov
(S)-Trihexyphenidyl M1 Muscarinic Very Low (pA2 ≈ 6.1) nih.gov
(R)-Trihexyphenidyl M2 Muscarinic (cardiac) Moderate (pA2 ≈ 7.6) nih.gov
(S)-Trihexyphenidyl M2 Muscarinic (cardiac) Low (pA2 ≈ 5.7) nih.gov

Analytical Methodologies for Trihexyphenidyl Research

Spectrophotometric Methods (e.g., Ion Pair Extraction)

Spectrophotometric methods offer a simple and cost-effective approach for the determination of Trihexyphenidyl. One such method involves ion pair extraction. ajrconline.orgresearchgate.net This technique is based on the formation of an ion pair complex between the positively charged this compound molecule and a suitable anionic dye, such as bromocresol green. ajrconline.orgresearchgate.net The resulting colored complex can be extracted into an organic solvent and quantified by measuring its absorbance at a specific wavelength. ajrconline.orgresearchgate.net

For instance, a developed and validated ion pair extraction method demonstrated linearity in the concentration range of 2 µg/mL to 18 µg/mL, with the absorbance measured at 410 nm. ajrconline.orgresearchgate.net This method has been successfully applied for the estimation of this compound in tablet dosage forms. ajrconline.orgresearchgate.net Another spectrophotometric method, based on the principle of additivity of absorbance, has been used for the simultaneous estimation of this compound and Haloperidol in a combined tablet formulation. nih.gov The absorption maxima for this compound and Haloperidol were found to be 206.0 nm and 245.0 nm, respectively, in a mixture of methanol (B129727) and 0.1N HCl (90:10). nih.gov The method was linear over a concentration range of 1.0-5.0 µg/ml for this compound. nih.gov

Similarly, a simultaneous equation method has been developed for the estimation of Trifluoperazine hydrochloride and this compound hydrochloride. tsijournals.com This method utilizes the absorbance maxima of 257.5 nm for Trifluoperazine hydrochloride and 210 nm for this compound hydrochloride in distilled water. tsijournals.com Linearity was observed in the concentration range of 4-35 µg/mL for this compound hydrochloride. tsijournals.com

Table 1: Spectrophotometric Methods for this compound Analysis

Method Principle Reagent(s) Wavelength (λmax) Linearity Range Reference
Ion Pair Extraction Formation of a colored complex Bromocresol green 410 nm 2-18 µg/mL ajrconline.orgresearchgate.net
Simultaneous Equation Additivity of absorbance Methanol and 0.1N HCl (90:10) 206.0 nm 1.0-5.0 µg/mL nih.gov
Simultaneous Equation Additivity of absorbance Distilled water 210 nm 4-35 µg/mL tsijournals.com

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used and robust technique for the analysis of this compound. ajpaonline.comglobalresearchonline.netimpactfactor.org Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. ijprems.comscholarsresearchlibrary.compsu.edu These methods offer high specificity, accuracy, and the ability to simultaneously quantify this compound with other drugs in combination formulations. ajpaonline.comijprems.comscholarsresearchlibrary.compsu.edu

Several RP-HPLC methods have been developed and validated for the simultaneous estimation of this compound with other active pharmaceutical ingredients such as Risperidone, Haloperidol, Trifluoperazine, and Chlorpromazine. ajpaonline.comglobalresearchonline.netijprems.comscholarsresearchlibrary.compsu.eduejpmr.comresearchgate.netresearchgate.netchemconsai.comajpaonline.comsphinxsai.com The choice of stationary phase, mobile phase composition, flow rate, and detection wavelength are critical parameters that are optimized to achieve good resolution and peak symmetry. scholarsresearchlibrary.compsu.eduresearchgate.net

Commonly used stationary phases include C18 columns. ijprems.comscholarsresearchlibrary.compsu.eduresearchgate.netresearchgate.netajpaonline.comsphinxsai.com The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate). globalresearchonline.netijprems.comscholarsresearchlibrary.compsu.eduejpmr.comresearchgate.netresearchgate.netchemconsai.comajpaonline.com The pH of the buffer is adjusted to ensure the analyte is in a suitable ionic form for retention and separation. ejpmr.comresearchgate.netresearchgate.netchemconsai.com Detection is usually performed at a wavelength where this compound and co-administered drugs exhibit significant absorbance. globalresearchonline.netscholarsresearchlibrary.comejpmr.comresearchgate.netresearchgate.netchemconsai.comsphinxsai.com

Table 2: Examples of HPLC-UV Methods for this compound Analysis

Co-analyte(s) Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Reference
Risperidone Altima C18 (4.6 × 150 mm, 5 µm) Methanol: Acetonitrile (60:30 v/v) 1.0 260 Not specified ijprems.com
Haloperidol Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) 0.05 M Phosphate Buffer (pH 3.75): Acetonitrile (65:35 v/v) with 0.5 mL triethylamine 1.2 210 Not specified ajpaonline.comajpaonline.com
Trifluoperazine Kromasil-C18 Methanol: Sodium Acetate (B1210297) in water (80:20, v/v) 1.0 232 3.54 scholarsresearchlibrary.com
Chlorpromazine Inertsil ODS 3V (250 mm x 4.6 mm; 5µ) Ammonium acetate buffer: Methanol (15:85 v/v) 1.2 Not specified 5.260 psu.edu
Chlorpromazine, Trifluoperazine C-18 (250×4.6) mm, 5 μm Methanol: Ammonium acetate buffer (1% w/v, pH 6.5) (85:15 v/v) 1.0 215 5.7 researchgate.net

Radioreceptor Assays for Anticholinergic Drugs

Radioreceptor assays provide a highly sensitive method for measuring the total anticholinergic activity of drugs in biological samples. nih.govnih.govresearchgate.netmedlink.comtodaysgeriatricmedicine.com This assay is based on the principle of competitive binding, where the drug of interest in a sample competes with a radiolabeled ligand for binding to specific receptors, in this case, muscarinic cholinergic receptors. nih.govnih.govmedlink.com The amount of radioactivity bound to the receptors is inversely proportional to the concentration of the anticholinergic drug in the sample. nih.gov

Radioimmunoassay (RIA) for Trace Analysis

Radioimmunoassay (RIA) is another highly sensitive and specific technique that has been developed for the trace analysis of this compound. ajrconline.orgresearchgate.netvirginia.edudrugfuture.com This method involves the use of an antibody that is specific to the drug. researchgate.net

A specific and sensitive RIA for this compound was developed using an antiserum produced in rabbits immunized with a this compound-protein conjugate. researchgate.net The assay was capable of quantifying as little as 7.8 pg of this compound in 200 µL of human plasma. researchgate.net The assay demonstrated minimal cross-reactivity with major metabolites and other co-administered drugs. researchgate.net This high sensitivity makes RIA particularly suitable for pharmacokinetic studies where plasma concentrations of the drug can be very low. researchgate.netvirginia.edudrugfuture.com

HPTLC Estimation

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, lower solvent consumption, and simplicity. ajrconline.orgglobalresearchonline.netresearchgate.net

An HPTLC method has been developed for the simultaneous determination of this compound HCl, Trifluoperazine HCl, and Chlorpromazine HCl in a tablet dosage form. researchgate.net The separation was achieved on precoated silica (B1680970) gel plates using a mobile phase consisting of toluene, methanol, acetone, and ammonia. researchgate.net The developed plates were scanned and quantified at 213 nm. researchgate.net The method was found to be linear over a specific concentration range for this compound HCl. researchgate.net

Table 3: HPTLC Method for this compound Analysis

Co-analytes Stationary Phase Mobile Phase Detection Wavelength (nm) Linearity Range (µg) Reference
Trifluoperazine HCl, Chlorpromazine HCl Precoated silica gel G 60 F254 on aluminum foil Toluene: Methanol: Acetone: Ammonia (7:1:2:0.1% v/v) 213 2.0 - 10.0 researchgate.net

Validation of Analytical Methods (Accuracy, Precision, Specificity, Sensitivity, Reproducibility)

The validation of analytical methods is a critical requirement to ensure the reliability and quality of the generated data. ijprems.comscholarsresearchlibrary.compsu.edusphinxsai.com Validation is performed according to guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). ajpaonline.comscholarsresearchlibrary.compsu.eduejpmr.comajpaonline.com The key validation parameters include:

Accuracy: This parameter assesses the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the standard drug is added to a sample and the percentage recovery is calculated. ajpaonline.comijprems.comscholarsresearchlibrary.compsu.edusphinxsai.com For this compound, recovery values are typically expected to be within a narrow range around 100%. scholarsresearchlibrary.compsu.edusphinxsai.com

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. ajrconline.orgresearchgate.netijprems.comscholarsresearchlibrary.com Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ajrconline.orgresearchgate.netijprems.comscholarsresearchlibrary.com

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ajrconline.orgresearchgate.netscholarsresearchlibrary.com In chromatographic methods, this is demonstrated by the resolution of the analyte peak from other peaks. scholarsresearchlibrary.com

Sensitivity: This is determined by the limit of detection (LOD) and the limit of quantitation (LOQ). The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ajrconline.orgresearchgate.netajpaonline.comejpmr.comresearchgate.net

Reproducibility: This assesses the precision between different laboratories and is often evaluated during the method transfer process.

Validated analytical methods for this compound have consistently demonstrated high accuracy, with recovery values typically between 98% and 102%. scholarsresearchlibrary.compsu.edu Precision is also high, with RSD values for both intra-day and inter-day analyses generally below 2%. ajrconline.orgresearchgate.netijprems.comscholarsresearchlibrary.com Linearity is established by demonstrating a direct proportionality between the concentration of the analyte and the analytical response over a defined range, with correlation coefficients (r²) close to 1. ijprems.comscholarsresearchlibrary.comejpmr.com

Advanced Research Topics and Future Directions

Genetic and Genomic Contributions to Trihexyphenidyl Response (Pharmacogenomics)

The study of how an individual's genetic makeup influences their response to this compound is an emerging area of research. Pharmacogenomics aims to identify specific genetic variations that can predict a patient's efficacy and susceptibility to adverse effects. While research in this specific area for this compound is still in its early stages, it holds the promise of moving beyond a "one-size-fits-all" approach.

Future research will likely focus on:

Metabolic Pathways: Identifying genetic polymorphisms in enzymes responsible for metabolizing this compound, which could explain variability in drug clearance and exposure.

Receptor Sensitivity: Investigating genetic variations in muscarinic acetylcholine (B1216132) receptors, the primary target of this compound, to understand differences in drug response.

Transporter Genes: Exploring the role of genes that code for drug transporters, which may affect the distribution of this compound in the body and brain.

By understanding these genetic factors, clinicians may one day be able to use genetic testing to tailor this compound therapy for individual patients, maximizing therapeutic benefit while minimizing the risk of side effects.

Development of Novel Formulations for Specific Patient Populations

To address the needs of diverse patient groups, research is underway to develop new formulations of this compound. Standard tablets may not be suitable for all patients, particularly pediatric and geriatric populations who may have difficulty swallowing.

Orodispersible Minitablets (ODMTs) for Pediatrics: Children with conditions like dystonic cerebral palsy often require this compound but may struggle with conventional tablets. kch.nhs.ukresearchgate.net ODMTs are being investigated as a patient-friendly alternative. These small, rapidly dissolving tablets can be taken without water, which is a significant advantage for children and patients with dysphagia.

Sustained-Release Formulations: To provide more stable plasma concentrations and reduce the frequency of administration, researchers are developing sustained-release and extended-release formulations. benthamdirect.comgoogle.com These formulations aim to release the drug slowly over a longer period, which can lead to more consistent symptom control and potentially fewer side effects associated with fluctuating drug levels. benthamdirect.com Studies have explored the use of various polymers to create a matrix that controls the drug's release. benthamdirect.comekb.eg

Formulation TypeTarget PopulationPotential Advantages
Orodispersible MinitabletsPediatrics, Patients with dysphagiaEase of administration, No need for water
Sustained/Extended-ReleaseGeneral patient populationReduced dosing frequency, More stable plasma concentrations, Potentially fewer side effects

Long-Term Neurological and Psychiatric Outcomes

The long-term consequences of this compound use are a critical area of ongoing investigation. While effective for motor symptoms, concerns remain about its potential impact on cognitive function and psychiatric well-being over extended periods.

Neurological Outcomes: Long-term use of anticholinergic medications like this compound has been associated with cognitive impairments, particularly in memory. thieme-connect.comresearchgate.netnih.gov Some research suggests a possible link between long-term anticholinergic exposure and an increased risk of dementia. nih.govhealthline.com One case study reported significant memory and cognitive impairments in a patient after 23 years of this compound abuse, which improved after withdrawal of the drug. thieme-connect.comnih.gov Another study in aging rats suggested that long-term exposure could affect the progression of neurodegeneration. nih.gov

Psychiatric Outcomes: Chronic use, especially at high doses, can lead to psychiatric side effects. These can include confusion, delirium, agitation, and hallucinations. wikipedia.orgdrugs.com Abruptly stopping the medication can lead to withdrawal symptoms and potential psychiatric deterioration. drugs.com Clinicians are advised to exercise caution when prescribing high doses of anticholinergic agents for long periods, particularly in elderly patients or those with underlying brain pathology. thieme-connect.comnih.gov

Neuroimaging Studies of this compound Effects on Brain Circuitry

Neuroimaging techniques offer a window into how this compound affects the brain's structure and function. These studies are crucial for understanding the neural mechanisms underlying both its therapeutic effects and its adverse cognitive side effects.

One study utilizing Positron Emission Tomography (PET) in patients with Parkinson's disease investigated the effects of this compound on regional cerebral blood flow (rCBF) and regional cerebral metabolic rate of oxygen (rCMRO2). nih.gov The study found that after treatment, both rCBF and rCMRO2 decreased in the striatum and various cortical areas. nih.gov These findings suggest that this compound inhibits the cortical cholinergic system and significantly decreases cerebral blood flow and oxygen metabolism, even without causing overt cognitive impairment in the study participants. nih.gov

Future research using other neuroimaging modalities like functional magnetic resonance imaging (fMRI) could further elucidate how this compound modulates activity within specific brain circuits, such as those involved in motor control and cognition.

Investigations into Non-Motor Symptoms and Quality of Life

While primarily known for its effects on motor symptoms, this compound's impact on non-motor symptoms is also an important area of research, as these symptoms can significantly affect a patient's quality of life.

Sialorrhea (Drooling): One of the most notable non-motor applications of this compound is in the management of sialorrhea, or excessive drooling, which can be a distressing symptom in conditions like Parkinson's disease and cerebral palsy. nih.govmichaeljfox.orgparkinsons.org.uk Its anticholinergic properties help to reduce saliva production. parkinsons.org.uk Studies have shown its efficacy in treating clozapine-induced hypersalivation and sialorrhea in children. nih.govnih.govscielo.br

This compound in Combination Therapies: Optimization and New Combinations

This compound is often used as part of a multi-drug regimen to achieve optimal symptom control. nih.govparkinsonsnewstoday.com Research is focused on optimizing these combinations and exploring new therapeutic pairings.

Common Combination Therapies:

With Levodopa (B1675098): In Parkinson's disease, this compound is frequently used as an adjuvant therapy with levodopa. nih.govparkinsonsnewstoday.com

With Botulinum Toxin (BtA): For cervical dystonia, this compound may be used as an adjunctive oral agent with BtA injections. rarediseasesnetwork.org However, studies have shown that BtA is significantly more effective and has fewer adverse effects when compared directly to this compound for this condition. nih.govnih.gov

With Clonazepam: An open-label randomized controlled trial in children with dystonic cerebral palsy found that a combination of this compound and clonazepam was more effective in reducing dystonia severity than this compound alone. nih.gov

The goal of these combination strategies is to target different aspects of the underlying pathology to improve efficacy while potentially allowing for lower doses of individual drugs, thereby reducing side effects.

CombinationConditionRationale/Finding
LevodopaParkinson's DiseaseAdjuvant therapy for motor symptoms. nih.govparkinsonsnewstoday.com
Botulinum ToxinCervical DystoniaAdjunctive oral agent, though Botulinum Toxin is found to be more effective. rarediseasesnetwork.orgnih.govnih.gov
ClonazepamDystonic Cerebral Palsy (Pediatric)Combination proved more efficacious in reducing dystonia severity. nih.gov

Abuse Liability and Dependence Mechanisms

The potential for misuse and abuse of this compound is a significant concern, particularly within psychiatric patient populations. longdom.orgnih.gov Its mood-elevating and euphoric effects can lead to its non-prescribed use. longdom.orgresearchgate.net

Prevalence and Reasons for Abuse:

Studies have reported rates of anticholinergic misuse as high as 34% in some patient groups with serious mental illness. longdom.org

this compound is one of the most frequently abused anticholinergic drugs. psychiatryonline.orgnih.gov

Reasons cited for misuse include "to get high," achieve a euphoric state, enhance social skills, increase pleasure, and decrease depression. longdom.orgpsychiatryonline.org

Dependence and Withdrawal:

Long-term abuse can lead to psychological and physical dependence. thieme-connect.com

Discontinuation of the drug can result in a recognizable withdrawal syndrome, which may include anxiety. researchgate.netnih.gov

The mechanisms underlying this abuse liability are thought to be related to the drug's central anticholinergic effects, which can produce desired psychoactive experiences. cambridge.org This highlights the need for clinicians to be vigilant about the potential for misuse and to carefully monitor patients prescribed this medication. nih.gov The Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5) recognizes the abuse potential of this compound under the "Other (or Unknown) Substance Use Disorder" category. nih.gov

Metabolomic and Proteomic Studies related to this compound

Metabolomic and proteomic studies are crucial in elucidating the biochemical impact of drugs like this compound (THP). While comprehensive metabolomic and proteomic profiles directly associated with this compound administration are still emerging, related research provides significant insights into its physiological and pathological effects.

A notable study investigated the intricate relationship between gut microbiota and oxidative stress following the withdrawal of this compound. This research highlighted that THP withdrawal leads to significant perturbations in the gut microbiome, which could contribute to inflammation and oxidative stress. The study observed a notable increase in cortisol levels in a THP-withdrawn group (12.46 mg/L ± 0.46) compared to a vehicle group (6.3 mg/L ± 0.2), indicating a biochemical stress response.

While direct proteomic studies on this compound are not extensively available, the field of proteomics offers powerful tools to understand its mechanism of action and effects on the central nervous system. Quantitative proteomics, for instance, can identify alterations in protein expression in neural cells upon drug exposure. Such studies have been instrumental in understanding the effects of other neuroactive compounds and could be applied to investigate the downstream effects of this compound's anticholinergic activity. By examining changes in the proteome of relevant brain regions or specific neuronal cell types, researchers could identify novel protein targets and pathways affected by this compound. This could provide a more detailed understanding of its therapeutic effects in movement disorders and its potential for abuse.

Future metabolomic research could focus on identifying specific metabolic signatures associated with this compound treatment and withdrawal. This could involve analyzing changes in endogenous metabolites in biofluids such as plasma and cerebrospinal fluid, or in brain tissue itself. Such studies could reveal biomarkers for treatment response, adverse effects, or dependence liability. Similarly, targeted proteomic approaches could investigate the expression and post-translational modifications of proteins involved in cholinergic and dopaminergic signaling, neuroinflammation, and synaptic plasticity in response to this compound.

Table 1: Biochemical Indicators of this compound Withdrawal

Biomarker THP-Withdrawn Group Vehicle Group Significance

Advanced In Vitro and In Vivo Models for Drug Mechanism Elucidation

The elucidation of this compound's precise mechanism of action has been advanced through the use of sophisticated in vitro and in vivo models. These models are essential for understanding its therapeutic effects, particularly in movement disorders like Parkinson's disease and dystonia.

In vivo studies have been pivotal in understanding the central effects of this compound. It has been shown to have a higher affinity for muscarinic receptors in the cerebral cortex compared to peripheral receptors. drugbank.com Some research also suggests that this compound may indirectly enhance dopamine (B1211576) release in the striatum by modifying nicotinic acetylcholine receptor neurotransmission. drugbank.com

A key area of investigation has been its effect on cerebral blood flow and metabolism. One study utilizing positron emission tomography (PET) in patients with Parkinson's disease demonstrated that this compound treatment led to a decrease in regional cerebral blood flow (rCBF) and regional cerebral metabolic rate of oxygen (rCMRO2). nih.gov Specifically, after treatment, rCBF and rCMRO2 decreased by 15% in the striatum and by 10% in cortical areas contralateral to the more symptomatic limbs. nih.gov This suggests that this compound inhibits the cortical cholinergic system. nih.gov

Animal models, particularly mouse models of dystonia (e.g., DYT1 dystonia), have been instrumental in dissecting the drug's mechanism. researchgate.netnih.govnih.gov In a mouse model of DYT1 dystonia, this compound was found to rescue deficits in dopamine neurotransmission. researchgate.netnih.govnih.gov Using techniques like ex vivo fast-scan cyclic voltammetry and in vivo microdialysis, researchers demonstrated that this compound increased striatal dopamine release and efflux. researchgate.netnih.govnih.gov Interestingly, this effect was dependent on nicotinic receptors but not glutamate (B1630785) receptors. researchgate.netnih.gov

The development of advanced in vitro models, such as organ-on-a-chip and 3D cell cultures, holds promise for future research into this compound's mechanisms. nih.govnih.govresearchgate.nettechnologynetworks.com While specific applications to this compound are still emerging, these systems can offer more physiologically relevant platforms to study drug effects on neuronal circuits and neurovascular units compared to traditional 2D cell cultures. nih.govnih.govresearchgate.nettechnologynetworks.com These models could be used to investigate the complex interplay between cholinergic and dopaminergic systems at a cellular and network level, providing further insights into how this compound modulates neuronal activity.

Table 2: Effects of this compound on Cerebral Hemodynamics and Metabolism

Parameter Brain Region Percentage Decrease
rCBF and rCMRO2 Striatum (contralateral) 15%
rCBF and rCMRO2 Cortical Areas (contralateral) 10%
rCBF and rCMRO2 Striatum (ipsilateral) 10%

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for designing randomized controlled trials (RCTs) to evaluate Trihexyphenidyl’s efficacy in treating drug-induced extrapyramidal symptoms?

  • Answer : RCTs should include double-blinding, placebo-controlled arms, and standardized dosing regimens (e.g., 2–15 mg/day for adults). Stratify participants by age, comorbid conditions (e.g., Parkinson’s disease), and concurrent antipsychotic use to control confounding variables. Use validated scales like the Brief Psychiatric Rating Scale (BPRS) for outcome measurement . Data collection should follow protocols for adverse event monitoring, particularly anticholinergic effects (e.g., dry mouth, cognitive impairment). For pediatric populations, adjust dosing based on weight (e.g., 0.2–0.5 mg/kg/day) and include long-term follow-up to assess developmental impacts .

Q. How can researchers address variability in this compound’s pharmacokinetics across demographic subgroups?

  • Answer : Conduct pharmacokinetic (PK) studies with stratified sampling:

  • Age : Compare clearance rates in pediatric vs. adult cohorts.
  • Hepatic function : Use liver enzyme biomarkers (e.g., CYP2D6 activity) to adjust dosing.
  • Drug interactions : Test co-administration with antipsychotics (e.g., haloperidol) via in vitro CYP450 inhibition assays .
  • Methodological tools : Employ high-performance liquid chromatography (HPLC) for plasma concentration analysis and population PK modeling to identify covariates .

Advanced Research Questions

Q. What strategies resolve contradictions in studies reporting this compound’s cognitive effects in schizophrenia patients?

  • Answer :

  • Data harmonization : Re-analyze raw datasets using meta-analytic techniques to adjust for confounders (e.g., baseline cognitive scores, concurrent medications).
  • Mechanistic studies : Combine fMRI with neuropsychological tests to isolate this compound’s impact on cholinergic pathways vs. dopamine modulation .
  • Contradiction table :
StudyPopulationCognitive OutcomeProposed Bias Source
A (2019)Adults (n=30)Improved memoryUncontrolled for dose titration
B (2021)Adolescents (n=45)Worsened executive functionConfounding by antipsychotic polypharmacy

Q. How can in silico modeling improve this compound’s target specificity to reduce off-target anticholinergic effects?

  • Answer :

  • Molecular docking : Simulate this compound’s binding affinity to M1/M4 muscarinic receptors vs. peripheral M2/M3 subtypes. Use tools like AutoDock Vina to optimize structural analogs .
  • In vitro validation : Test top candidates in transfected HEK293 cells expressing human muscarinic receptors. Measure cAMP inhibition and compare to existing data on receptor subtype selectivity .
  • Translational gap : Address species-specific receptor expression differences by cross-referencing rodent and human transcriptomic datasets (e.g., GTEx Portal) .

Methodological Guidelines

  • Data collection : Follow secondary data analysis frameworks (e.g., coding, cleaning, structuring) as in Grhasia Hospital’s study on this compound-antipsychotic combinations .
  • Ethical considerations : Disclose conflicts of interest (e.g., pharmaceutical funding) and retain raw data for ≥5 years to enable replication .
  • Reporting standards : Adhere to Beilstein Journal guidelines: Limit main text to critical experiments; append supplementary materials (e.g., full PK curves, adverse event logs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trihexyphenidyl
Reactant of Route 2
Reactant of Route 2
Trihexyphenidyl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.